molecular formula C23H21N3O5 B3467309 1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine

1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine

Cat. No. B3467309
M. Wt: 419.4 g/mol
InChI Key: QKYJONNSQNVXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine, also known as NAP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. NAP is a small molecule that belongs to the family of piperazine derivatives and has been extensively studied for its ability to modulate various biological pathways.

Mechanism of Action

The exact mechanism of action of 1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine is not fully understood, but it is believed to act on various biological pathways. In neurology, this compound has been shown to activate the MAPK/ERK pathway, which is involved in cell survival and differentiation. In oncology, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In immunology, this compound has been shown to modulate the immune system by activating T-cells and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the field of study. In neurology, this compound has been shown to improve cognitive function and memory retention in animal models. In oncology, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, this compound has been shown to modulate the immune system by reducing inflammation and enhancing T-cell activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine in lab experiments is its small molecular size, which allows it to easily penetrate cell membranes and interact with various biological pathways. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can vary depending on the concentration used.

Future Directions

There are several future directions for the study of 1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine, including the development of more efficient synthesis methods, the identification of its exact mechanism of action, and the exploration of its potential therapeutic applications in various fields. Additionally, the study of this compound in combination with other compounds may provide new insights into its biological activity and potential therapeutic benefits.

Scientific Research Applications

1-[(2-naphthyloxy)acetyl]-4-(4-nitrobenzoyl)piperazine has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its anti-cancer properties, and in immunology, it has been studied for its ability to modulate the immune system.

properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(4-nitrobenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5/c27-22(16-31-21-10-7-17-3-1-2-4-19(17)15-21)24-11-13-25(14-12-24)23(28)18-5-8-20(9-6-18)26(29)30/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYJONNSQNVXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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